molecular formula C9H6N2O B11917563 5H-Pyrrolo[3,4-f]benzoxazole CAS No. 27666-39-3

5H-Pyrrolo[3,4-f]benzoxazole

Cat. No.: B11917563
CAS No.: 27666-39-3
M. Wt: 158.16 g/mol
InChI Key: SYMWRHJOEIJOAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[3,4-f]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. This reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,4-f]benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5H-Pyrrolo[3,4-f]benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,4-f]benzoxazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[3,4-f]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

27666-39-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

5H-pyrrolo[3,4-f][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-2,4-5H,3H2

InChI Key

SYMWRHJOEIJOAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2C=N1)OC=N3

Origin of Product

United States

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